Glycidyl isobutyrate

Description

Isobutyrate esters, in general, are synthesized via esterification of isobutyric acid with alcohols, yielding compounds with fruity aromas, solubility in organic solvents, and stability under controlled conditions . Glycidyl esters are typically used as reactive intermediates in resins, adhesives, and coatings due to their epoxy functionality. However, specific data on glycidyl isobutyrate’s synthesis, toxicity, or commercial applications are absent in the provided evidence, necessitating extrapolation from structurally related isobutyrate esters.

Properties

CAS No. |

3669-66-7 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

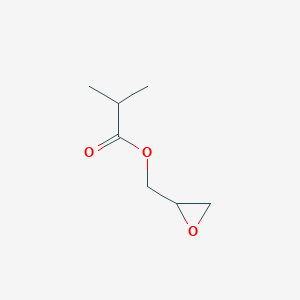

IUPAC Name |

oxiran-2-ylmethyl 2-methylpropanoate |

InChI |

InChI=1S/C7H12O3/c1-5(2)7(8)10-4-6-3-9-6/h5-6H,3-4H2,1-2H3 |

InChI Key |

IFYMWMIVKOWLHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OCC1CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycidyl isobutyrate can be synthesized through the esterification of isobutyric acid with glycidol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, this compound is produced using continuous esterification processes. The reactants, isobutyric acid and glycidol, are fed into a reactor where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Glycidyl isobutyrate undergoes various types of chemical reactions, including:

Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing compounds.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The epoxide group can undergo nucleophilic substitution reactions to form a variety of products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the ester group. These reactions are usually performed in anhydrous solvents to prevent hydrolysis.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide group. These reactions are often carried out in the presence of a base to facilitate the opening of the epoxide ring.

Major Products Formed

Oxidation: Diols and other oxygenated compounds.

Reduction: Alcohols.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Glycidyl isobutyrate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules and the study of enzyme-catalyzed reactions.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Utilized in the production of coatings, adhesives, and resins due to its reactivity and ability to form cross-linked networks.

Mechanism of Action

The mechanism of action of glycidyl isobutyrate involves the reactivity of its epoxide group. The epoxide ring can undergo nucleophilic attack, leading to the formation of various products. This reactivity is exploited in many applications, such as polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the reactants used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on key isobutyrate esters and related compounds from the evidence, highlighting structural, functional, and safety differences:

Structural and Functional Comparison

Environmental and Regulatory Profiles

- Isobutyrate Esters : Most are deemed safe for environmental discharge at proposed use levels, except compounds like α-pentylcinnamaldehyde, which require restricted concentrations to protect ecosystems .

- Ethyl isobutyrate : Used in food flavoring, complying with EFSA safety thresholds for animal feed and human consumption .

- Isobutyl acetate : Classified under GHS for flammability and irritation, requiring hazard-compliant labeling .

Key Research Findings

- Positional Isomerism: 3-Methylbenzyl isobutyrate exhibits distinct fruity notes compared to its 2- and 4-methyl isomers, underscoring the impact of substituent position on sensory properties .

- Pest Attraction : Ethyl isobutyrate synergizes with carob-peanut volatiles to attract specific beetle species, highlighting its role in integrated pest management .

- Industrial Utility : Isobutyrate esters serve as versatile solvents in coatings and adhesives due to their chemical stability and low polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.